molecular formula C20H28N2O4 B2726105 1-(Dimethylamino)-4-(4-((4-(dimethylamino)-1-methyl-2-oxo-3-butenyl)oxy)phenoxy)-1-penten-3-one CAS No. 477865-78-4

1-(Dimethylamino)-4-(4-((4-(dimethylamino)-1-methyl-2-oxo-3-butenyl)oxy)phenoxy)-1-penten-3-one

Cat. No. B2726105
CAS RN: 477865-78-4
M. Wt: 360.454
InChI Key: OFEMPMXDFKBGNQ-PHEQNACWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Dimethylamino)-4-(4-((4-(dimethylamino)-1-methyl-2-oxo-3-butenyl)oxy)phenoxy)-1-penten-3-one is a useful research compound. Its molecular formula is C20H28N2O4 and its molecular weight is 360.454. The purity is usually 95%.
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Scientific Research Applications

Facile Synthesis of Phenols

Facile Synthesis of 2-(Phenylthio)phenols : A study describes the synthesis of 2-(phenylthio)phenols from simple phenols and aromatic halides using dimethyl sulfoxide as the oxidant. This process involves tandem copper(I)-catalyzed C-S coupling/C-H functionalization employing a specific catalyst system (Runsheng Xu et al., 2010). The methodology could provide a foundation for understanding the synthesis pathways that might be applicable to the target compound.

Hydrogenation of Ketones

Ionic Hydrogenation of α,β-Unsaturated Ketones : Research by K. Y. Koltunov et al. (2001) explored the hydrogenation of various unsaturated ketones in the presence of aluminum halides, leading to the formation of saturated ketones. This study showcases the potential reactivity of compounds containing ketone groups and their transformations under specific conditions K. Y. Koltunov et al., 2001.

Impact on Mitochondrial Respiration

Effect on Mitochondrial Respiration : An investigation into 5-dimethylamino-1-phenyl-1-penten-3-one hydrochloride and related compounds revealed their inhibitory properties on respiration in isolated mouse liver mitochondria. This study, conducted by J. Dimmock et al. (1989), highlights the biochemical activity of structurally similar compounds on cellular processes (J. Dimmock et al., 1989).

Stereoselectivity in Chemical Reactions

Stereoselectivity in Chemical Reactions : Research into the transfer of specific groups to enones demonstrated a high degree of diastereoselectivity, as detailed by H. Malmberg et al. (1982). This work provides insight into the stereochemical outcomes of reactions involving complex organic molecules (H. Malmberg et al., 1982).

properties

IUPAC Name

(E)-1-(dimethylamino)-4-[4-[(E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxyphenoxy]pent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-15(19(23)11-13-21(3)4)25-17-7-9-18(10-8-17)26-16(2)20(24)12-14-22(5)6/h7-16H,1-6H3/b13-11+,14-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEMPMXDFKBGNQ-PHEQNACWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)OC(C)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(OC1=CC=C(C=C1)OC(C(=O)/C=C/N(C)C)C)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethylamino)-4-(4-((4-(dimethylamino)-1-methyl-2-oxo-3-butenyl)oxy)phenoxy)-1-penten-3-one

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